

# Discovery and Initial Characterization of SDZ 220-581: A Technical Guide

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## Compound of Interest

Compound Name: SDZ 220-581

Cat. No.: B1662210

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## Introduction

**SDZ 220-581**, known chemically as (S)- $\alpha$ -amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its discovery marked a significant advancement in the development of orally active NMDA receptor antagonists with potential therapeutic applications in a range of neurological disorders. This document provides a comprehensive technical overview of the initial discovery and characterization of **SDZ 220-581**, focusing on its pharmacological profile, experimental evaluation, and mechanism of action.

## Core Data Summary

The initial characterization of **SDZ 220-581** yielded critical quantitative data that established its potency and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

### Table 1: In Vitro Receptor Binding Affinity

Parameter	Value	Description
pKi	7.7[1][2][3]	The negative logarithm of the inhibitory constant (Ki), indicating high affinity for the NMDA receptor.

Note: Further details on binding affinities against specific NMDA receptor subtypes were not extensively detailed in the initial characterization reports.

**Table 2: In Vivo Anticonvulsant Activity**

Animal Model	Test	Route of Administration	ED <sub>50</sub>	Effective Dose for Full Protection	Duration of Action
Mouse	Maximal Electroshock Seizure (MES)[2]	Oral	< 3.2 mg/kg[2]	10 mg/kg[1][3]	> 24 hours[1]
Rat	Maximal Electroshock Seizure (MES)	Oral	-	10 mg/kg[3]	-

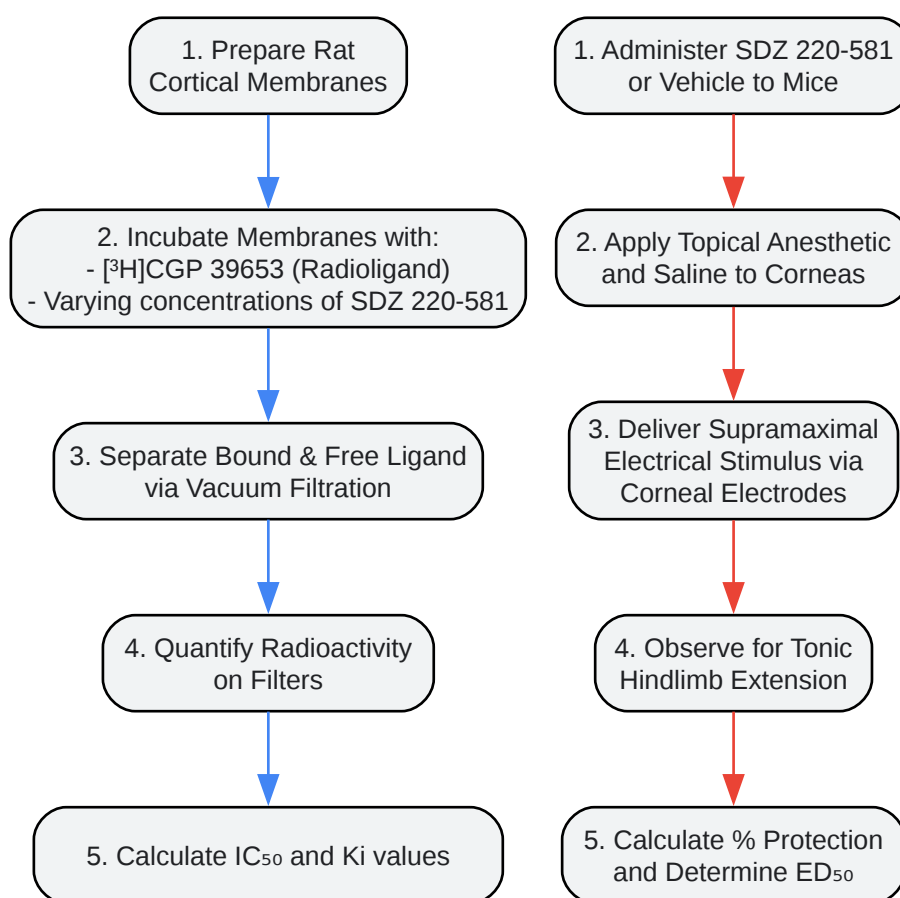
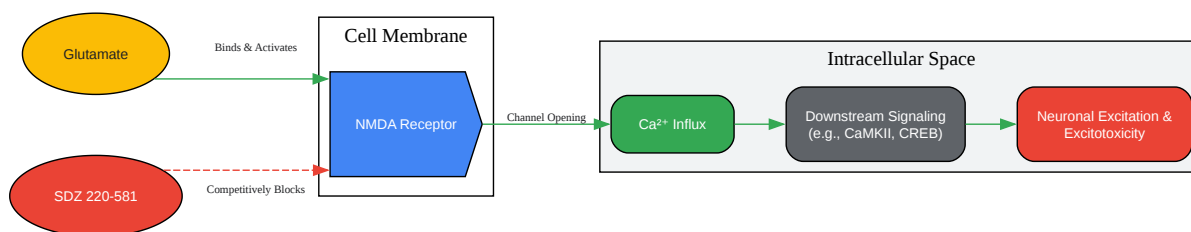
**Table 3: In Vivo Model of Parkinson's Disease**

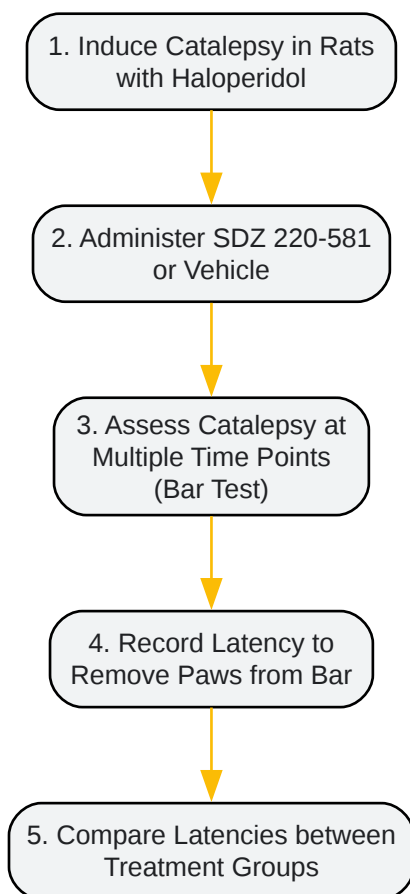
Animal Model	Test	Route of Administration	Doses Tested	Effect
Rat	Haloperidol-Induced Catalepsy	Intraperitoneal (i.p.)	0.32 - 3.2 mg/kg	Dose- and time-dependent reduction of catalepsy

## Mechanism of Action & Signaling Pathway

**SDZ 220-581** exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site on the NMDA receptor.<sup>[1]</sup> By competing with the endogenous agonist glutamate, **SDZ 220-581** prevents the opening of the ion channel, thereby inhibiting the influx of  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$  ions. This action effectively dampens excessive neuronal excitation, which is implicated in various neuropathological conditions.

The downstream signaling cascade following NMDA receptor activation is complex and multifaceted. Blockade of this receptor by a competitive antagonist like **SDZ 220-581** is expected to inhibit these downstream pathways.





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